molecular formula C8H6ClNO3 B13729068 Paraclox CAS No. 34911-46-1

Paraclox

Cat. No.: B13729068
CAS No.: 34911-46-1
M. Wt: 199.59 g/mol
InChI Key: YHOOPWNLHRKWEM-CSKARUKUSA-N
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Description

Paraclox is a chemical compound supplied for laboratory research purposes. Its specific biological activity, mechanism of action, and primary research applications are currently undefined and require characterization by qualified researchers. This product is labeled "For Research Use Only," indicating it is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's properties, solubility, stability, and handling requirements. Always consult safety data sheets and adhere to institutional safety protocols when handling chemical substances. Note: The specific applications and mechanism of action for "this compound" could not be definitively confirmed from available sources. It is recommended to consult specialized chemical databases, scientific literature, or direct chemical analysis for detailed information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34911-46-1

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

(1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride

InChI

InChI=1S/C8H6ClNO3/c9-8(10-13)7(12)5-1-3-6(11)4-2-5/h1-4,11,13H/b10-8+

InChI Key

YHOOPWNLHRKWEM-CSKARUKUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)O

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NO)Cl)O

Origin of Product

United States

Chemical Identity and Foundational Research of Paraclox

Nomenclature and Definitive Chemical Representation

The chemical compound known commonly as Paraclox possesses a precise scientific name and a defined molecular structure.

IUPAC Name: Alpha-Chloro-Alpha-Oximino-4-Hydroxyacetophenone

The systematic IUPAC name for this compound is (1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride nih.gov. Another designation found in literature is Alpha-Chloro-Alpha-Oximino-4-Hydroxyacetophenone google.com.

Alternative and Common Designations: this compound

The compound is commonly referred to by the designation this compound nih.govgoogle.com. Other synonyms found include 34911-46-1 and 2-(p-Hydroxyphenyl)glyoxylohydroximoyl chloride nih.gov.

Molecular Formula and Established Structural Features

The molecular formula for Alpha-Chloro-Alpha-Oximino-4-Hydroxyacetophenone is C8H6ClNO3 nih.govncats.ioncats.io. The compound has a molecular weight of 199.591 g/mol nih.govncats.ioncats.io. Structurally, it is characterized as an achiral molecule with one E/Z center ncats.ioncats.io. The structure includes a 4-hydroxyphenyl group, a carbonyl group, a chlorine atom, and an oximino group attached to the same carbon atom google.comgoogle.com.

Historical Discovery and Early Academic Contributions

The initial reporting and synthesis of Alpha-Chloro-Alpha-Oximino-4-Hydroxyacetophenone date back to the mid-20th century, with key contributions from early researchers.

Initial Reporting and Synthesis Methodologies by Levin and Hartong (1942)

The preparation of Alpha-Chloro-Alpha-Oximino-4-Hydroxyacetophenone was described by N. Levin and W. H. Hartong in the Journal of Organic Chemistry in 1942, Volume 7, page 408 google.comgoogle.com. Their preparation method involved reacting hydroxyphenacyl chloride with isopropyl nitrite (B80452) in the presence of hydrogen chloride to yield the product google.comgoogle.com. Another reported synthesis method involves the reaction of 4-hydroxyacetophenone with an alkyl nitrite and hydrogen chloride google.com. A later patent describes a process reacting 4-hydroxyacetophenone with nitrosyl chloride and a strong acid catalyst like hydrogen chloride justia.com.

Milestones in Fundamental Characterization and Early Observed Activities

PropertyValueSource
Molecular FormulaC8H6ClNO3 nih.govncats.ioncats.io
Molecular Weight199.591 g/mol nih.govncats.ioncats.io
StereochemistryAchiral ncats.ioncats.io
E/Z Centers1 ncats.ioncats.io
PubChem CID6399256 nih.gov

Synthetic Pathways and Methodologies for Paraclox

Primary Synthetic Routes from Academic Literature

The primary reported synthetic route for Paraclox involves the reaction of hydroxyphenacyl chloride with an alkyl nitrite (B80452) under acidic conditions.

Reaction of Hydroxyphenacyl Chloride with Isopropyl Nitrite in Acidic Conditions

A key method for preparing alpha-chloro-alpha-oximino-4-hydroxyacetophenone (this compound) involves the reaction between hydroxyphenacyl chloride and an alkyl nitrite, with isopropyl nitrite being a preferred choice, in the presence of hydrogen chloride. google.comgoogle.com This reaction has been described in patent literature, referencing earlier academic work. google.com The process typically utilizes a solvent such as diethyl ether. google.com The reaction conditions often involve cooling the reaction mixture and carefully controlling the addition of the alkyl nitrite and the introduction of hydrogen chloride gas. google.com

The reaction can be represented conceptually as the conversion of hydroxyphenacyl chloride to the oximino derivative at the alpha-carbon. google.com

Detailed Mechanistic Insights into the Reaction Progression

While a detailed, step-by-step mechanistic study specifically for the reaction of hydroxyphenacyl chloride with isopropyl nitrite to form this compound is not extensively detailed in the immediately available search results, the reaction falls under the general category of oxime formation via nitrosation of an activated methylene (B1212753) or methyl group adjacent to a carbonyl. Alkyl nitrites are known to be used in the formation of oximes from carbon acids, often catalyzed by acid or base. wikipedia.orgchemeurope.com The reaction of phenacyl chloride with alkyl nitrite and hydrochloric acid is cited as an example of this type of oxime formation. wikipedia.orgchemeurope.com

The acidic conditions and the presence of alkyl nitrite suggest a possible mechanism involving the formation of a nitrosonium equivalent from the alkyl nitrite under acidic conditions, followed by electrophilic attack at the alpha-carbon of hydroxyphenacyl chloride, which is activated by the adjacent carbonyl group. Tautomerization of the resulting nitroso compound would then yield the stable oxime product.

Investigation of Alternative and Modified Synthetic Strategies

Exploration of alternative synthetic routes and modifications to existing procedures can be driven by the desire for improved yields, reduced costs, or the use of different starting materials.

Exploration of Diverse Precursor Chemistry and Reaction Conditions

While the reaction of hydroxyphenacyl chloride is a primary route, patent literature indicates that alpha-chloro-alpha-oximino-4-hydroxyacetophenone can also be prepared starting from 4-hydroxyacetophenone. google.com This alternative approach involves the reaction of 4-hydroxyacetophenone with an alkyl nitrite and hydrogen chloride, suggesting a different initial substrate for the functionalization leading to the this compound structure. google.com This highlights the potential for varying the starting materials in the synthesis of this compound.

Catalytic Enhancements and Yield Optimization in Laboratory Synthesis

Information specifically detailing catalytic enhancements or extensive yield optimization studies for the synthesis of this compound from hydroxyphenacyl chloride and isopropyl nitrite is limited in the provided search results. While general principles of catalytic synthesis exist for various organic transformations nih.govnih.gov, and the concept of using catalysts in related reactions (e.g., isopropyl chloride synthesis) is known youtube.com, specific catalysts or detailed optimization protocols for maximizing the yield of this compound through this particular reaction were not prominently featured. The historical context of this compound being part of a biocide portfolio where catalyst research and development occurred suggests that such investigations may have taken place, but the specifics are not detailed in the readily available information. toxicdocs.org

Stereochemical Considerations and Control in this compound Synthesis

The structure of alpha-chloro-alpha-oximino-4-hydroxyacetophenone contains a carbon-nitrogen double bond within the oximino group. This functional group can exhibit E/Z isomerism (also known as syn/anti isomerism in the context of oximes), which is a form of stereoisomerism. wikipedia.org The alpha-carbon directly attached to the oximino group and the carbonyl is sp2 hybridized, and therefore not a chiral center in the typical sense of having four different substituents.

The available information does not specifically detail the stereochemical outcome of the reaction of hydroxyphenacyl chloride with isopropyl nitrite or discuss methods for controlling the formation of specific E or Z isomers of this compound. General principles of stereochemistry and stereoselective synthesis are well-established in organic chemistry wikipedia.orgwiley.com, and methods for controlling stereochemistry in the formation of double bonds and chiral centers exist nih.govnih.govresearchgate.net. However, the application of these principles specifically to influence the E/Z isomer ratio during this compound synthesis is not described in the provided search results. Therefore, the synthesis as described primarily focuses on the formation of the compound itself, without explicit details on stereochemical control or the isolation and characterization of individual stereoisomers.

Purity Assessment Methodologies for Synthesized this compound in Research Applications

Assessing the purity of a synthesized chemical compound is a critical step in research to ensure that subsequent studies and applications are conducted with a well-characterized substance. For organic compounds such as this compound, a variety of analytical techniques are commonly employed to determine purity and identify impurities.

Chromatographic methods are fundamental in purity assessment. High-Performance Liquid Chromatography (HPLC) is widely used to separate and quantify components in a mixture based on their differential partitioning between a stationary phase and a mobile phase pathogenia.comchromforum.org. By coupling HPLC with detectors such as Diode-Array Detectors (DAD) or Mass Spectrometry (MS), researchers can assess peak purity by examining the spectral homogeneity across an elution peak or identifying co-eluting impurities chromatographyonline.com. Gas Chromatography (GC), often coupled with MS (GC-MS), is another powerful technique, particularly useful for volatile or semi-volatile compounds and residual solvents pathogenia.com.

Spectroscopic methods provide valuable information about the structure and potential contaminants. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) is essential for confirming the identity and structure of the synthesized compound and can reveal the presence of impurities by detecting signals not corresponding to the target molecule measurlabs.comrroij.com. Fourier Transform Infrared (FTIR) spectroscopy can identify functional groups and can be used to compare the spectrum of the synthesized compound to a reference spectrum measurlabs.comresearchgate.net. UV-Visible (UV-Vis) spectroscopy is useful if the compound or its impurities have chromophores that absorb light in the UV-Vis range, allowing for quantification and detection of UV-active impurities chromforum.org.

Mass Spectrometry (MS) provides information about the molecular weight of the compound and impurities, aiding in their identification pathogenia.comrroij.com. Techniques like elemental analysis can determine the empirical formula and the presence of unexpected elements.

The selection of specific purity assessment methodologies for synthesized this compound in a research context would depend on factors such as the expected impurities based on the synthetic route, the required level of purity for the intended research application, and the physical properties of the compound. While these general techniques are applicable, specific detailed research findings or data tables pertaining directly to the purity assessment of this compound using these methods were not found in the available information.

Mechanistic Elucidation of Paraclox S Biological Activity

Broad-Spectrum Biocidal Activity in Controlled In Vitro Environments

Broad-spectrum biocidal activity refers to the ability of a compound to exhibit inhibitory or killing effects against a wide range of microorganisms under controlled laboratory conditions. In vitro studies are fundamental in characterizing the intrinsic potency and spectrum of activity of a potential biocide before evaluation in more complex environments.

Antibacterial Efficacy Against Prokaryotic Models

The assessment of antibacterial efficacy against prokaryotic models, such as Gram-positive and Gram-negative bacteria, is a standard component of characterizing a biocide's activity. In vitro methods, such as minimum inhibitory concentration (MIC) determination and zone of inhibition assays, are commonly employed to quantify the concentration required to inhibit bacterial growth or the extent of bacterial killing. For instance, studies on other compounds have demonstrated varying degrees of antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in in vitro settings. nih.govredalyc.orgjabonline.intubitak.gov.tr The effectiveness can vary depending on the bacterial species and the specific properties of the compound.

Molecular Targets and Biochemical Pathway Interference

The biocidal effects of a compound are typically mediated through interactions with specific molecular targets within the microorganism. These targets can include essential enzymes, structural components of the cell, or molecules involved in vital biochemical pathways. Interference with these targets disrupts normal cellular function and leads to the observed biological effect. nih.govbiorxiv.orgplos.org

Direct Enzymatic Inactivation Mechanisms

Many biocides exert their effects by directly inhibiting the activity of crucial enzymes. mgcub.ac.inwikipedia.orglibretexts.org Enzyme inhibition can occur through various mechanisms, including competitive binding at the active site, non-competitive binding at an allosteric site, or irreversible binding that chemically modifies the enzyme. wikipedia.orglibretexts.orgpatsnap.comkhanacademy.org The nature of the interaction dictates the reversibility and kinetics of the inhibition.

Inhibition of Peroxidase Enzymes

Information directly confirming and detailing the inhibition of specific peroxidase enzymes by Paraclox is scarce. One source mentions inhibitory activity in a comparative context. nasa.gov

Kinetics of Enzyme-Compound Interactions

Detailed kinetic studies describing the interaction between this compound and enzymes, including parameters such as Michaelis-Menten kinetics or inhibition constants (e.g., Ki), were not found in the provided search results.

Modulation of Microbial Metabolic Pathways (In Vitro Studies)

Interference with Oxidative Stress Response Systems

Specific research demonstrating how this compound interferes with microbial oxidative stress response systems was not found. While related compounds or studies mentioned alongside this compound in some contexts discuss oxidative stress researchgate.net, a direct link with detailed mechanisms for this compound is absent.

Disruption of Essential Microbial Physiological Processes

Detailed information on how this compound specifically disrupts essential microbial physiological processes was not available in the provided sources.

Impact on Microbial Cellular Structures and Integrity (e.g., cell walls, membranes)

Studies specifically investigating the impact of this compound on the integrity and structure of microbial cellular components such as cell walls and membranes were not found in the consulted search results.

Cellular Uptake and Intracellular Localization in Target Microorganisms

Information regarding the cellular uptake of this compound by target microorganisms and its subsequent intracellular localization is not available in the provided literature.

Mechanisms of Action against Biofilm Formation and Dispersal by Microorganisms

This compound, also known as alpha-chloro-alpha-oximino-4-hydroxyacetophenone (PubChem CID: 6399256), is recognized as an industrial biocide and slimicide google.comhodoodo.commedkoo.comiarc.fr. Its application includes controlling the growth of bacteria and microorganisms in water-based industrial media to prevent the formation of slime, which is commonly associated with microbial biofilms google.comiarc.fr. This compound is known to possess antibacterial and germicidal properties google.com.

Structure Activity Relationship Sar Studies and Analogue Development of Paraclox

Design Principles for Rational Structural Modification of the Compound

The rational structural modification of Paraclox is guided by established principles of medicinal chemistry, focusing on the three primary moieties of the molecule: the 4-hydroxyacetophenone core, the oximino group, and the alpha-chlorinated carbonyl system. The overarching goal of these modifications is to enhance the desired biological activity while potentially modulating properties such as selectivity, stability, and bioavailability.

Key design principles applicable to the modification of this compound include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For instance, the hydroxyl group on the phenyl ring could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding.

Alteration of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the compound's pKa, reactivity, and interaction with biological targets.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may lead to a higher affinity for its biological target.

Synthesis and Evaluation of this compound Analogues with Modulated Bioactivity

The synthesis of this compound analogues would involve multi-step organic reactions to systematically alter each of the key functional groups. The subsequent evaluation of these analogues for their biological activity would provide crucial data for establishing a comprehensive SAR.

The oximino group is a critical feature of this compound, contributing to its electronic properties and potential for hydrogen bonding. Systematic modifications to this group can have a profound impact on bioactivity. For instance, the conversion of the oxime to an oxime ether or ester can alter its stability and lipophilicity. nih.gov The stereochemistry of the oxime (E/Z isomerism) is also a significant factor, as different isomers can exhibit varied biological activities. arpgweb.com

ModificationPredicted Impact on PropertiesRationale
O-alkylation (ether formation)Increased lipophilicity and stabilityThe addition of an alkyl chain would make the molecule more fat-soluble and less prone to hydrolysis.
O-acylation (ester formation)Potential for prodrug designEster groups can be cleaved in vivo to release the active oxime, potentially improving bioavailability.
Conversion to thio-oximeAltered electronic and hydrogen bonding propertiesThe replacement of oxygen with sulfur would change the electronic nature and hydrogen bonding capacity of the group.

The 4-hydroxyacetophenone moiety serves as the core scaffold of this compound. Substitutions on the phenyl ring and modifications to the hydroxyl group can significantly influence the compound's interaction with its biological target. The hydroxyl group, in particular, is a potential hydrogen bond donor and acceptor, and its modification can provide insights into its role in binding.

Substitution PositionSubstituent TypePredicted Impact on Bioactivity
Ortho to hydroxylElectron-withdrawing group (e.g., -NO2, -CN)May enhance activity by increasing the acidity of the hydroxyl group.
Meta to hydroxylElectron-donating group (e.g., -OCH3, -CH3)Could increase electron density in the ring, potentially affecting binding affinity.
Para hydroxyl groupConversion to ether or esterWould eliminate hydrogen bonding capability at this position, helping to determine its importance.

Studies on other acetophenone derivatives have shown that such substitutions can lead to significant changes in biological activity, including antimicrobial and anti-inflammatory effects. acgpubs.orgnih.gov

The alpha-chlorinated carbonyl system is a reactive electrophilic center in the this compound molecule. This reactivity is likely crucial for its mechanism of action, potentially involving covalent modification of its biological target. Altering the halogen or replacing it with other leaving groups can modulate this reactivity and, consequently, the biocidal activity.

ModificationPredicted Impact on ReactivityRationale
Replacement of Chlorine with FluorineDecreased reactivityFluorine is a poorer leaving group than chlorine, which would likely reduce the compound's electrophilicity.
Replacement of Chlorine with Bromine or IodineIncreased reactivityBromine and iodine are better leaving groups than chlorine, which could lead to a more reactive compound.
Replacement with a non-halogen leaving group (e.g., mesylate, tosylate)Varied reactivityThe reactivity could be fine-tuned based on the choice of the leaving group, offering a way to optimize activity.

The synthesis of such analogues, for example, alpha-chloroaldoxime O-methanesulfonates, has been reported in the literature, indicating the feasibility of these modifications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a predictive QSAR model for the biocidal efficacy of this compound and its analogues would be a valuable tool for guiding the design of new compounds. mdpi.com The process involves several key steps:

Data Set Assembly: A diverse set of this compound analogues with experimentally determined biocidal activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each analogue.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. mdpi.com

The development of such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. researchgate.net

Based on a comprehensive search of available scientific literature, it has been determined that there is no public-domain research data specifically detailing the Structure-Activity Relationship (SAR) studies, pharmacophoric features, or analogue development of a chemical compound referred to as “this compound.”

While a compound with the name "this compound" is indexed in chemical databases such as PubChem, with the molecular formula C8H6ClNO3 and the IUPAC name (1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride nih.gov, there are no corresponding research publications on its medicinal chemistry, specifically focusing on the requested topics of SAR, pharmacophore identification, and analogue efficacy.

The initial search queries for "this compound structure-activity relationship," "this compound pharmacophore analysis," "this compound analogue development and efficacy," and "mechanism of action of this compound analogues" did not yield any relevant studies. The search results provided general information on SAR and pharmacophore modeling for other unrelated compounds but contained no specific data for "this compound."

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's specified outline, which requires detailed research findings for the following sections:

Comparative Analysis of Analogue Efficacy and Mechanistic Commonalities

Without any foundational research on the biological activity of this compound and its derivatives, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the generation of the requested article cannot be completed.

Environmental Fate and Biotransformation of Paraclox

Degradation Pathways in Environmental Matrices (e.g., Water, Soil)

The degradation of Paraclox in the environment can occur through various pathways, including abiotic processes like hydrolysis and photolysis, and biotic processes such as biodegradation by microbial communities. Studies specifically investigating the degradation of this compound in aquatic media have been conducted. regulations.gov

While specific detailed mechanisms for the hydrolysis and photolytic decomposition of this compound in environmental matrices are not extensively detailed in the immediately available information, the potential for these abiotic pathways exists for compounds with similar chemical structures. Hydrolysis involves the reaction of the compound with water, potentially leading to the cleavage of chemical bonds. Photolytic decomposition involves the breakdown of the compound upon exposure to light, particularly ultraviolet radiation. The mention of degradation studies in aquatic media regulations.gov suggests that these abiotic processes may contribute to the transformation of this compound in water bodies.

Biodegradation by microorganisms present in environmental matrices like water and soil is a significant pathway for the removal of many organic compounds. Although specific research findings detailing the precise microbial consortia and biochemical pathways involved in this compound biodegradation are not provided in the search results, the general principles of microbial degradation suggest that environmental microorganisms can adapt to utilize or transform organic chemicals as energy or carbon sources, or through co-metabolism. The broader context of environmental toxicology and pesticide degradation studies often highlights the role of microbial processes in the breakdown of such compounds in soil and water. core.ac.uk

Identification and Characterization of Environmental Metabolites

The degradation and biotransformation of this compound in the environment lead to the formation of various metabolites. Identifying and characterizing these transformation products is crucial for understanding the complete environmental fate of the parent compound and assessing the potential environmental impact of its breakdown products.

Research has explored the metabolites of this compound in biological contexts. For instance, this compound was included in a suspect screening workflow for pesticide metabolites in human urine samples, where it was tentatively detected. researchgate.netnih.gov While this pertains to mammalian metabolism, it indicates that this compound undergoes biotransformation, producing metabolites that can be detected using advanced analytical techniques. A study specifically titled "Degradation of this compound in Aquatic Medium: III. Identification of Metabolites" from 1978 suggests that investigations into the biotransformation products of this compound in non-human, likely aquatic, organisms or environmental systems have been conducted. regulations.gov Elucidation of these pathways would involve identifying the sequence of biochemical reactions that transform the parent compound into its various metabolites within these organisms or systems.

The identification and characterization of degradation products and metabolites typically rely on advanced analytical techniques such as mass spectrometry (MS) and various spectroscopic methods. Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have been employed in studies involving the detection of this compound and its metabolites. nih.gov These methods allow for the determination of the molecular weight and structural information of the degradation products by analyzing their mass-to-charge ratio and fragmentation patterns. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide further details about the chemical structure and functional groups of the identified metabolites, aiding in their definitive characterization. The reference to the identification of metabolites in aquatic medium regulations.gov implies the application of such analytical techniques in those studies.

Computational and Theoretical Chemical Investigations of Paraclox

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking studies are widely used computational techniques to simulate the interaction between a small molecule, such as Paraclox, and a biological target, typically a protein. These studies aim to predict the preferred binding orientation (pose) of the ligand within the binding site and estimate the binding affinity. While molecular docking is a common method in computational chemistry and drug discovery plos.orgnih.govmdpi.comnih.govnih.govresearchgate.net, specific research detailing molecular modeling and docking studies of this compound were not identified in the conducted literature search.

Characterization of Binding Sites on Bacterial Enzymes (e.g., catalase, peroxidase)

Characterizing the binding sites of compounds on bacterial enzymes like catalase and peroxidase is crucial for understanding potential inhibitory mechanisms boku.ac.atnih.govmdpi.com. These enzymes play vital roles in bacterial metabolism and defense mdpi.com. Molecular docking can provide insights into how a compound might interact with the active site or other crucial regions of these enzymes boku.ac.atrcsb.orgresearchgate.net. However, specific studies characterizing the binding sites of this compound on bacterial catalase, peroxidase, or other bacterial enzymes were not found in the available search results.

Prediction of Novel Cellular Targets based on Structural Homology

Predicting novel cellular targets for a compound can be approached using methods based on structural homology, where the binding site of the compound is compared to known binding sites in a database of proteins mdpi.comnih.govplos.orgplos.orgnih.govresearchgate.net. This can suggest potential off-targets or entirely new protein interactions plos.org. Despite the established nature of these in silico target prediction methods nih.govplos.orgnih.govresearchgate.net, the search did not yield specific predictions of novel cellular targets for this compound based on structural homology or other computational approaches.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more detailed understanding of a molecule's electronic structure, charge distribution, and reactivity osti.govaspbs.comrsc.orgarxiv.orgmdpi.com. These calculations are based on the principles of quantum mechanics and can predict properties that are not easily accessible through experimental methods.

Analysis of Molecular Orbitals and Electrostatic Potentials

Analysis of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potentials can reveal important information about a molecule's reactivity, including sites prone to electrophilic or nucleophilic attack and areas of positive or negative charge distribution mdpi.com. This information is fundamental to understanding how a molecule might interact chemically with its environment or a biological target. However, specific quantum chemical calculations detailing the molecular orbitals and electrostatic potentials of this compound were not found in the conducted search.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt and their relative energies osti.gov. Mapping the energy landscape helps identify the most stable conformations, which are often the biologically relevant ones. While conformational analysis is a standard computational technique, specific studies investigating the conformational analysis and energy landscapes of this compound were not identified in the search results.

In Silico Prediction of Biological Activity and ADME-like Properties (Non-Clinical, Non-Human)

In silico methods are increasingly used to predict various biological activities and ADME (Absorption, Distribution, Metabolism, Excretion) properties of compounds in a non-clinical, non-human context plos.orgnih.govnih.govmdpi.comnih.govresearchgate.netiapchem.orgbiorxiv.org. These predictions can help prioritize compounds for further investigation.

Predicting properties such as aqueous solubility, lipophilicity (often expressed as LogP or LogD), and potential metabolic transformations can provide early insights into a compound's likely behavior in a biological system mdpi.commdpi.comnih.goviapchem.orgbiorxiv.org. While the PubChem entry for this compound lists a computed XLogP3 value of 2.8 nih.gov, indicating a moderate lipophilicity, detailed in silico predictions of a broader range of biological activities or ADME-like properties specifically for this compound were not found in the search results.

Note: Data tables detailing specific computational results for this compound, such as docking scores, quantum chemical parameters, or predicted ADME properties, would typically be presented in these sections if such data were available from the literature search.

: A Review

This article aims to review the computational and theoretical chemical investigations conducted on the compound known as this compound, focusing strictly on the areas of predictive modeling for efficacy, virtual screening for analogues, and molecular dynamics simulations as outlined.

This compound, identified by PubChem CID 6399256, has the molecular formula C8H6ClNO3 and the IUPAC name (1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride. regulations.gov Synonyms for this compound include 2-(p-Hydroxyphenyl)glyoxylohydroximoyl chloride and N,4-Dihydroxy-alpha-oxobenzeneacetimidoyl chloride. regulations.gov Information suggests its historical use as a slime-controlling agent in the paper industry to inhibit the growth of slime-forming bacteria and prevent clogging, and it has also been noted for its ability to inactivate free catalase and/or peroxidase. scribd.com this compound has also appeared in contexts related to pesticide exposure screening.

Despite its documented uses and chemical characterization, a comprehensive review of publicly available scientific literature through the conducted searches did not yield detailed research findings specifically addressing the computational and theoretical chemical investigations outlined in sections 7.3.1, 7.3.2, and 7.4.

Specifically, information regarding:

Molecular Dynamics Simulations of Compound-Biomolecule Complexes:Studies employing molecular dynamics simulations to investigate the interactions between this compound and specific biomolecules, which could provide insights into its mechanism of action at an atomic level, were not found.

Therefore, based on the available information from the conducted searches, it is not possible to provide detailed content, data tables, or specific research findings for the requested sections on computational and theoretical chemical investigations of this compound.

Advanced Analytical Methodologies for Paraclox Research

Chromatographic Techniques for Separation and Detection in Complex Matrices

Chromatographic techniques are fundamental for separating Paraclox from complex mixtures, enabling its detection and quantification. These methods exploit the differential interactions of the analyte with a stationary phase and a mobile phase, leading to separation based on properties such as polarity, size, or volatility. organomation.comsolubilityofthings.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or semi-volatile compounds like this compound. solubilityofthings.comsaudijournals.comnih.gov HPLC allows for the separation of this compound from co-eluting substances in a sample matrix before detection. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with buffers) is critical for achieving optimal separation and peak resolution. nih.govresearchgate.netnih.gov

HPLC is particularly valuable for quantifying this compound in various sample types. solubilityofthings.comnih.govresearchgate.net Detection is commonly achieved using UV-Visible spectrophotometry, as many organic compounds absorb UV or Visible light. nih.govijpsjournal.commdpi.comemotion-master.eu The wavelength for detection is typically chosen based on the maximum absorbance of this compound. The concentration of this compound can be determined by comparing the peak areas or heights in the chromatogram to a calibration curve prepared using known concentrations of a this compound standard. researchgate.net

While specific detailed HPLC methods solely for this compound were not extensively detailed in the provided information, HPLC is a standard technique for analyzing compounds with similar structural characteristics. nih.govresearchgate.netnih.gov Method development for this compound would involve optimizing parameters such as column type, mobile phase gradient, flow rate, and detection wavelength to achieve adequate sensitivity, selectivity, and reproducibility. nih.gov

Gas Chromatography (GC) for Volatile Species and Metabolites

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. solubilityofthings.comsaudijournals.com While this compound itself might require derivatization to enhance its volatility for GC analysis, GC is highly relevant for studying potential volatile metabolites or related compounds. shimadzu.com

In GC, the sample is injected into a heated inlet and carried by an inert carrier gas through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas phase and the stationary phase. solubilityofthings.com Detection is typically performed using detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS). nih.gov

Research involving compounds potentially related to this compound, such as those found in industrial emissions, has utilized GC and GC-MS for analysis of volatile components. iarc.fr This suggests that GC, potentially coupled with MS, could be applied to investigate the presence of volatile impurities or degradation products of this compound in relevant matrices. Sample preparation techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction are often employed before GC analysis to isolate and concentrate the analytes of interest. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. solubilityofthings.comkhanacademy.orgthermofisher.com When coupled with chromatographic techniques, such as LC or GC, it becomes an even more potent tool for analyzing complex samples. organomation.comnih.govmdpi.comemotion-master.eunih.govnih.govthermofisher.com

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling (Non-Human)

The hyphenated techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the trace analysis of this compound and the profiling of its metabolites in non-human samples. nih.govnih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity for complex matrices. organomation.comthermofisher.comnih.govthermofisher.com In LC-MS/MS, ions separated by LC are further fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a unique fingerprint for the compound, allowing for confident identification and quantification even in the presence of interfering substances. thermofisher.comyoutube.com LC-MS/MS is particularly useful for analyzing polar or less volatile compounds like this compound. nih.gov One study identified this compound in duplicate diet extracts using LC-HRMS in negative ionization mode, indicating the applicability of LC-MS techniques for its detection in complex food matrices. nih.govresearchgate.net

GC-MS is widely used for the analysis of volatile and semi-volatile compounds. solubilityofthings.comnih.govshimadzu.commdpi.com As mentioned earlier, if this compound or its metabolites are sufficiently volatile or can be derivatized, GC-MS can be employed. GC-MS provides both chromatographic separation and mass spectral information, allowing for the identification and quantification of individual components in a mixture. nih.govmdpi.com The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that aid in structural elucidation. shimadzu.com

Both LC-MS/MS and GC-MS are crucial for trace analysis, enabling the detection and quantification of very low concentrations of this compound or its metabolites in environmental or biological (non-human) samples. chromatographyonline.comintertek.com Metabolite profiling using these techniques involves identifying and quantifying the metabolic products of this compound, providing insights into its biotransformation pathways.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. solubilityofthings.com This precise molecular weight determination is crucial for confirming the elemental composition of this compound and its potential transformation products. intertek.com HRMS can distinguish between compounds with very similar nominal masses, which is particularly important in complex samples where isobaric interferences may occur.

Coupling chromatography with HRMS (e.g., LC-HRMS or GC-HRMS) offers a powerful approach for both separation and accurate mass measurement. nih.gov The detection of this compound in duplicate diet extracts using LC-HRMS highlights its utility in identifying and confirming the presence of the compound based on its accurate mass and fragmentation pattern. nih.govresearchgate.net HRMS data can be used to calculate the elemental composition of an unknown compound or fragment ion, providing valuable information for structural elucidation.

Spectroscopic Methods for Mechanistic Studies and Compound Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with this compound molecules, providing information about their structure, functional groups, and electronic properties. These techniques are complementary to chromatography and mass spectrometry and are essential for comprehensive compound characterization and mechanistic studies. solubilityofthings.comijpsjournal.commdpi.comnih.govmdpi.com

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used in chemical research. ijpsjournal.commdpi.comnih.govmdpi.com

UV-Vis spectroscopy measures the absorption of UV or Visible light by a compound, providing information about its electronic transitions and the presence of chromophores. nih.govijpsjournal.commdpi.comemotion-master.eu This technique can be used for the quantitative analysis of this compound if it has a suitable chromophore, as well as for studying its purity.

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. ijpsjournal.commdpi.comnih.govmdpi.com The IR spectrum of this compound would show absorption bands corresponding to its hydroxyl, carbonyl, imine, and chlorinated aromatic functionalities, aiding in its identification and structural confirmation.

NMR spectroscopy is a powerful technique for determining the detailed structure and connectivity of atoms in a molecule. ijpsjournal.commdpi.comnih.govmdpi.comnih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), the arrangement of atoms in this compound can be elucidated. NMR can also provide insights into the conformation and dynamics of the molecule. nih.gov

While specific spectroscopic data for this compound were not provided in the search results, these techniques are routinely applied in the characterization of novel or known organic compounds to confirm their structure and purity. ijpsjournal.commdpi.comnih.govmdpi.comintertek.commeasurlabs.com Spectroscopic methods can also be used in mechanistic studies to investigate the reactions or transformations involving this compound by monitoring changes in its spectral properties. aps.org

The integration of these advanced analytical methodologies – chromatography for separation, mass spectrometry for identification and quantification, and spectroscopy for structural and mechanistic insights – provides a comprehensive approach to the study of this compound, enabling researchers to gain a thorough understanding of its chemical nature and behavior.

UV-Vis Spectroscopy for Enzyme Inhibition Kinetics

UV-Vis spectroscopy is a widely used technique in biochemical research to study enzyme kinetics, including the determination of enzyme inhibition. This method relies on the principle that many molecules, including substrates, products, and inhibitors, absorb light in the ultraviolet-visible region of the electromagnetic spectrum. By monitoring changes in absorbance over time at a specific wavelength, researchers can track the progress of an enzyme-catalyzed reaction. In the context of studying a compound like this compound for its potential enzyme inhibition properties, UV-Vis spectroscopy would typically be employed to:

Determine the kinetic parameters of the enzyme in the absence and presence of varying concentrations of this compound.

Identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the changes in kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax).

Calculate inhibition constants (e.g., Ki) to quantify the potency of this compound as an inhibitor.

Such studies would involve setting up enzymatic reactions in a spectrophotometer, adding this compound at different concentrations, and measuring the change in absorbance of a chromogenic substrate or product over time. Detailed research in this area for this compound would typically involve specific enzymes of interest and present data in the form of progress curves, Lineweaver-Burk plots, or other kinetic models, often accompanied by tables of derived kinetic and inhibition constants. However, specific data tables and detailed findings for this compound using this method were not found in the conducted searches.

NMR Spectroscopy for Detailed Structural Confirmation of Metabolites (Non-Human)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the study of how organisms process chemical compounds, particularly in non-human systems, NMR is invaluable for identifying and confirming the structures of metabolites. When a compound like this compound is introduced into a non-human organism, it can undergo metabolic transformations, resulting in the formation of new compounds (metabolites).

NMR spectroscopy, including techniques such as 1H NMR, 13C NMR, and 2D NMR methods (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra of isolated metabolites, researchers can elucidate their complete structures. This is crucial for understanding the metabolic fate of this compound in different non-human species. Detailed research in this area would typically present NMR spectra and assignments, alongside proposed metabolic pathways, often supported by tables summarizing spectroscopic data. Specific detailed findings and data tables for non-human metabolites of this compound characterized by NMR were not found in the conducted searches.

Development of High-Throughput Screening Assays for Biocidal Activity (In Vitro)

High-Throughput Screening (HTS) is a drug discovery and research approach that allows for the rapid testing of large numbers of compounds for a specific biological activity. In the context of evaluating the potential of a compound like this compound as a biocide, HTS assays conducted in vitro (outside of a living organism, typically in cell cultures or with isolated enzymes/pathways) are essential for efficiently identifying activity against various target organisms (e.g., bacteria, fungi, insects).

The development of an HTS assay for the biocidal activity of this compound would involve:

Selecting appropriate target organisms or biological targets relevant to biocidal action.

Developing a robust and miniaturized assay format (e.g., in multi-well plates) that produces a measurable signal (e.g., optical density, fluorescence, luminescence) indicative of biocidal activity or inhibition of a vital process.

Automating liquid handling and signal detection to enable the rapid testing of numerous samples.

Establishing positive and negative controls and criteria for identifying 'hits' (compounds showing significant activity).

HTS campaigns can quickly identify potential biocidal properties of this compound against a range of targets, providing data on the concentration-response relationship for active compounds. Detailed research in this area would typically involve descriptions of the assay protocol, the types of organisms or targets screened, and present data in the form of heat maps, scatter plots, or tables summarizing the activity of tested compounds, including this compound, often expressed as IC50 or EC50 values. Specific detailed findings and data tables from HTS assays for the biocidal activity of this compound were not found in the conducted searches.

Future Research Directions and Emerging Applications in Materials and Industrial Systems

Exploration of Novel Biocidal Applications and Formulation Strategies (Non-Clinical)

While Paraclox is identified as a slimicide, detailed public research on its broad-spectrum biocidal efficacy and innovative formulation strategies is not extensively available. medkoo.com Future research is anticipated to focus on delineating its activity against a wider range of industrial spoilage microorganisms, including bacteria, fungi, and algae that contribute to biofilm formation in systems such as cooling towers, pulp and paper manufacturing, and water treatment facilities.

A critical area of investigation will be the development of advanced formulation strategies to enhance the stability, delivery, and efficacy of this compound. This includes microencapsulation techniques to allow for a controlled release of the active compound, thereby prolonging its biocidal effect and minimizing environmental impact. Another promising avenue is the development of synergistic formulations, where this compound is combined with other biocides or non-biocidal additives to broaden the spectrum of activity and potentially reduce the effective concentration needed. Research into water-based and solvent-free formulations would also align with the growing demand for more environmentally benign industrial products. mdpi.com

Integration of this compound into Advanced Materials Preservation and Antimicrobial Coatings

The integration of biocidal agents into materials to impart antimicrobial properties is a rapidly advancing field. Future research is expected to explore the incorporation of this compound into various materials to prevent microbial degradation and contamination. This could include its use as a preservative for paints, adhesives, sealants, and polymer emulsions, where microbial growth can lead to discoloration, deterioration of physical properties, and foul odors.

A significant emerging application is in the development of antimicrobial coatings for high-touch surfaces in industrial settings or for materials used in environments prone to microbial colonization. mdpi.com Research would likely focus on methods to covalently bond or otherwise immobilize this compound onto surfaces to provide long-lasting antimicrobial activity without leaching into the surrounding environment. mdpi.commdpi.com The effectiveness of these coatings would need to be rigorously tested against a variety of microorganisms under conditions that simulate real-world industrial environments.

Sustainable Synthesis Approaches and Green Chemistry Considerations

Key areas of investigation would include the potential for biocatalytic steps, the use of continuous flow chemistry to improve efficiency and safety, and the optimization of reaction conditions to maximize atom economy and minimize energy consumption. pharmtech.comrsc.org A life cycle assessment of any new synthetic route would be crucial to holistically evaluate its environmental impact compared to traditional methods. The development of a sustainable and economically viable synthesis is paramount for the broader industrial adoption of this compound.

Research into Microbial Resistance Mechanisms and Strategies for Overcoming Them

The development of microbial resistance is a significant concern for all antimicrobial agents. nih.gov A critical area of future research will be to understand the potential mechanisms by which microorganisms could develop resistance to this compound. This would involve laboratory studies to select for and characterize resistant strains, followed by genomic and proteomic analyses to identify the genetic basis of resistance. Potential mechanisms could include enzymatic degradation of the biocide, modification of the cellular target, or increased efflux of the compound from the microbial cell. litfl.comnih.govresearchgate.net

Understanding these potential resistance mechanisms is the first step toward developing strategies to mitigate their emergence and spread. infectionsinsurgery.org Such strategies could include the implementation of rotational use of different biocides, the development of formulations containing multiple active ingredients with different modes of action, or the use of resistance inhibitors in conjunction with this compound. researchgate.net

Advancements in Methodological Approaches for Biocide Research Relevant to this compound

The evaluation of biocidal efficacy and the study of microbial responses to biocides are continually evolving fields. Future research on this compound will benefit from and contribute to advancements in these methodological approaches. wur.nlnih.gov This includes the use of high-throughput screening methods to rapidly assess the efficacy of new this compound formulations against large libraries of microbial strains. nih.gov

Advanced microscopy and surface analysis techniques will be crucial for visualizing and quantifying the effectiveness of this compound-containing antimicrobial coatings and for studying its impact on biofilm formation and structure. Furthermore, the application of 'omics' technologies (genomics, transcriptomics, proteomics) will provide a more comprehensive understanding of the microbial response to this compound at a molecular level, aiding in the identification of its mode of action and potential resistance mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What foundational chemical properties of Paraclox are critical for experimental design?

  • Methodological Answer : Prioritize characterizing this compound’s solubility, stability under varying pH/temperature, and reactivity with common solvents. Use techniques like HPLC for purity assessment, NMR for structural confirmation, and DSC for thermal stability . Include these parameters in the "Materials and Methods" section, adhering to journal guidelines for compound characterization (e.g., Journal of Organic Chemistry standards) .

Q. How can researchers establish reliable synthesis protocols for this compound?

  • Methodological Answer : Document reaction conditions (catalyst, solvent, temperature), purification steps (e.g., column chromatography), and yield optimization. Validate reproducibility by repeating synthesis across three independent batches and comparing spectral data (IR, MS, NMR). Provide raw data in Supporting Information, including chromatograms and spectra .

Q. What in vitro assays are most suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Use cell viability assays (e.g., MTT) for toxicity profiling and target-specific assays (e.g., enzyme inhibition kinetics). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power. Reference NIH preclinical guidelines for cell line authentication and contamination checks .

Advanced Research Questions

Q. How can experimental parameters in this compound studies be optimized to minimize batch variability?

  • Methodological Answer : Implement Design of Experiments (DoE) to test factors like temperature, solvent ratio, and reaction time. Use ANOVA to identify significant variables and establish tolerance limits. Report batch-to-batch variability metrics (e.g., RSD% for yield) in supplementary tables .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound’s activity?

  • Methodological Answer : Cross-validate docking simulations with mutagenesis studies or competitive binding assays. If contradictions persist, re-evaluate force fields in molecular modeling or assess off-target effects via proteome-wide screening. Document all assumptions and software parameters in the "Data Availability" section .

Q. What strategies validate this compound’s mechanism of action across divergent biological models (e.g., murine vs. human cell lines)?

  • Methodological Answer : Conduct comparative dose-response studies and measure biomarkers (e.g., protein expression, metabolite levels) in both models. Use Western blotting or ELISA for quantitative comparisons. If results conflict, perform pathway enrichment analysis to identify species-specific signaling nodes .

Q. How should longitudinal studies assessing this compound’s chronic effects be designed to ensure robustness?

  • Methodological Answer : Define endpoints (e.g., tumor size, biochemical markers) a priori and use blinded assessments to reduce bias. Include interim analyses to adjust sample size via power calculations. Adhere to ARRIVE guidelines for animal studies, detailing housing conditions and ethical approvals .

Q. What statistical frameworks are appropriate for multivariate analysis in this compound research?

  • Methodological Answer : For omics data (transcriptomics, metabolomics), apply false discovery rate (FDR) correction and principal component analysis (PCA). For dose-response synergy studies, use the Chou-Talalay method. Specify software (e.g., GraphPad Prism, R) and version in the "Methods" section .

Key Guidelines

  • Reproducibility : Upload raw data, spectra, and analysis scripts to repositories like Zenodo or Figshare, citing DOIs in the manuscript .
  • Ethics : For animal studies, include IACUC approval numbers and housing details (temperature, light cycles) .
  • Conflict Resolution : Transparently report negative or contradictory results in the "Discussion" section, proposing hypotheses for follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.